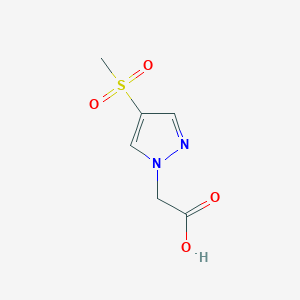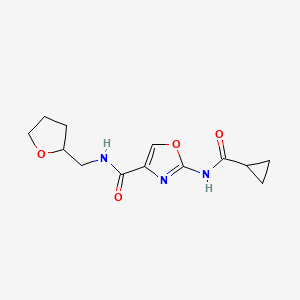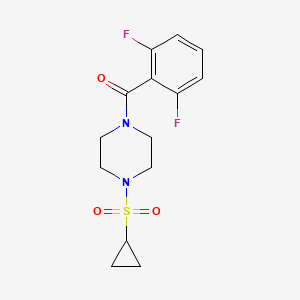
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone” is a versatile chemical compound used in scientific research. It exhibits complex properties that can be harnessed in various applications, making it a valuable tool for studying and developing new materials and pharmaceuticals. The molecular formula of this compound is C14H16F2N2O3S, with an average mass of 330.350 Da and a monoisotopic mass of 330.084961 Da .
Molecular Structure Analysis
The molecular structure of “(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone” is defined by its molecular formula C14H16F2N2O3S . Unfortunately, the specific structural details such as bond lengths, angles, and conformation are not available in the search results.Applications De Recherche Scientifique
Anticancer and Antituberculosis Properties
Research has shown that derivatives similar to "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone" have been synthesized and tested for their anticancer and antituberculosis activities. For example, studies involving the synthesis of cyclopropyl and piperazine derivatives have demonstrated significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. These findings suggest the compound's potential as a dual-purpose therapeutic agent for treating both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another study highlighted the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, showing good antimicrobial activity against pathogenic bacterial and fungal strains. This research opens avenues for the development of new antimicrobial agents using the core structure of "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone" (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
A novel series of multifunctional amides, incorporating elements of the compound , demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting a potential therapeutic application in Alzheimer's disease. The research focused on enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes, indicating the compound's potential utility in managing Alzheimer's disease symptoms (Hassan et al., 2018).
Corrosion Inhibition
Investigations into the prevention of corrosion on mild steel in acidic mediums have utilized derivatives of "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone." These studies demonstrate the compound's efficacy as a corrosion inhibitor, providing insights into its potential industrial applications (Singaravelu & Bhadusha, 2022).
Therapeutic Agent Development
The compound has also been the focus of research aiming to develop new therapeutic agents. Studies have synthesized and evaluated various derivatives for their enzyme inhibitory activity, revealing potential applications in treating diseases by inhibiting specific enzymes (Hussain et al., 2017).
Propriétés
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3S/c15-11-2-1-3-12(16)13(11)14(19)17-6-8-18(9-7-17)22(20,21)10-4-5-10/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFUCUJRNBYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2,6-difluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


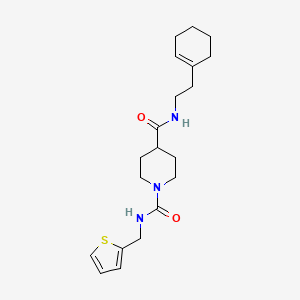


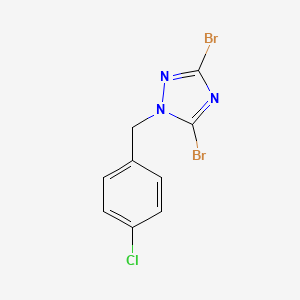
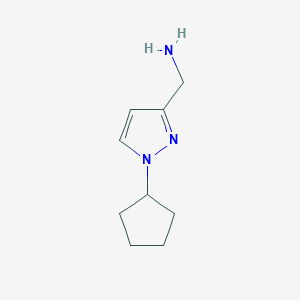
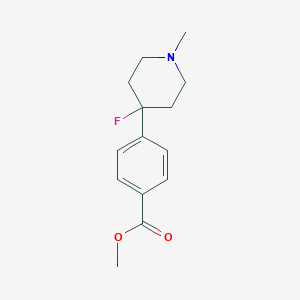

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2837882.png)


